6-Hydroxy-2-naphthoic acid

Overview

Description

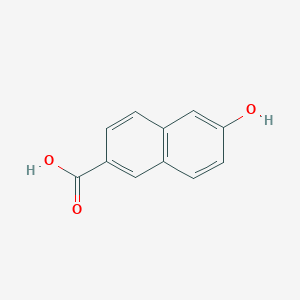

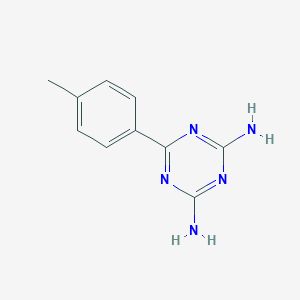

6-Hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H8O3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the sixth position and a carboxylic acid group at the second position on the naphthalene ring. This compound is known for its role as a precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

The primary target of 6-Hydroxy-2-naphthoic acid is the enzyme CYP199A2 expressed in the recombinant Escherichia coli strain . This enzyme plays a crucial role in the oxidation process of the compound.

Mode of Action

This compound interacts with the enzyme CYP199A2, which catalyzes the regioselective oxidation of the compound . This interaction results in the transformation of this compound into 6,7-dihydroxynaphthoic acid .

Biochemical Pathways

The biochemical pathway involved in this process is the oxidation pathway facilitated by the enzyme CYP199A2. The downstream effect of this pathway is the production of 6,7-dihydroxynaphthoic acid from this compound .

Pharmacokinetics

Its bioavailability is likely influenced by its interaction with the enzyme cyp199a2 and its subsequent transformation into 6,7-dihydroxynaphthoic acid .

Result of Action

The result of the action of this compound is the production of 6,7-dihydroxynaphthoic acid . This transformation occurs due to the regioselective oxidation catalyzed by the enzyme CYP199A2 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been reported that the compound can form co-crystals with caffeine , suggesting that its action, efficacy, and stability might be affected by the presence of other compounds in its environment.

Biochemical Analysis

Biochemical Properties

6-Hydroxy-2-naphthoic acid interacts with various enzymes and proteins. For instance, it has been reported that whole cells of the recombinant Escherichia coli strain expressing CYP199A2 can catalyze the regioselective oxidation of this compound to afford 6,7-dihydroxynaphthoic acid .

Cellular Effects

It is known that this compound can form co-crystals with caffeine , which may have implications for its interactions with cellular components.

Molecular Mechanism

It is known to undergo regioselective oxidation when interacting with certain enzymes

Metabolic Pathways

It has been reported that this compound can be oxidized to 6,7-dihydroxynaphthoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-naphthoic acid can be achieved through several methods. One common method involves the Koble-Schmitt reaction, where 2-naphthol is carboxylated using carbon dioxide under high temperature and pressure conditions. This reaction typically requires a potassium base and anhydrous conditions .

Another method involves the methoxylation of 2-naphthol, followed by bromination, Grignard reaction, and demethylation. This multi-step process yields this compound with high purity and yield .

Industrial Production Methods: In industrial settings, the Koble-Schmitt reaction is often employed due to its efficiency and cost-effectiveness. The reaction is carried out in a specialized solvent, followed by separation and refining processes to obtain a product with qualified purity .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Recombinant Escherichia coli expressing CYP199A2.

Substitution: Bromine for bromination reactions.

Major Products:

Oxidation: 6,7-Dihydroxynaphthoic acid.

Substitution: 5-Bromo-6-hydroxy-2-naphthoic acid.

Scientific Research Applications

6-Hydroxy-2-naphthoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of liquid-crystalline epoxy resins and other aromatic polyesters.

Biology: The compound’s derivatives are studied for their potential antioxidant properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

Industry: It is utilized in the production of dyes and agrochemicals.

Comparison with Similar Compounds

- 1-Hydroxy-2-naphthoic acid

- 3-Hydroxy-2-naphthoic acid

- 2-Hydroxy-6-naphthoic acid

Comparison: 6-Hydroxy-2-naphthoic acid is unique due to the specific positioning of the hydroxyl and carboxylic acid groups on the naphthalene ring. This positioning influences its reactivity and the types of derivatives it can form. For example, 1-Hydroxy-2-naphthoic acid and 3-Hydroxy-2-naphthoic acid have different reactivity patterns due to the different positions of the hydroxyl group .

Properties

IUPAC Name |

6-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUQJMHLAFIZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94857-18-8 | |

| Record name | 2-Naphthalenecarboxylic acid, 6-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94857-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3029312 | |

| Record name | 6-Hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Naphthalenecarboxylic acid, 6-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16712-64-4 | |

| Record name | 6-Hydroxy-2-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16712-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016712644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16712-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, 6-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXY-2-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72XA858I6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-HNA?

A1: 6-HNA has the molecular formula C11H8O3 and a molecular weight of 188.17 g/mol.

Q2: What spectroscopic techniques are used to characterize 6-HNA?

A2: Researchers utilize various spectroscopic methods to analyze 6-HNA, including UV-visible absorption, 1H nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide information about the compound's structure, purity, and isotopic labeling. [, , ]

Q3: What makes 6-HNA significant in materials science?

A3: 6-HNA is a crucial monomer in synthesizing thermotropic liquid crystalline polymers (TLCPs). These polymers exhibit unique properties like high strength, stiffness, and thermal stability, making them suitable for demanding applications. [, , , , ]

Q4: How does the incorporation of 6-HNA affect the properties of TLCPs?

A4: 6-HNA influences the thermal transitions, crystallinity, and morphology of TLCPs. It can lower the crystal-to-nematic transition temperatures, impact crystal packing, and contribute to the formation of specific liquid crystalline phases like nematic and smectic phases. [, , , , ]

Q5: What are some specific applications of TLCPs containing 6-HNA?

A5: TLCPs incorporating 6-HNA find use in high-performance fibers, films, molded articles, and adhesives due to their excellent mechanical strength, thermal stability, and chemical resistance. They are utilized in demanding applications such as aerospace components, electronic packaging, and high-temperature adhesives. [, , , , , ]

Q6: How does processing affect the properties of 6-HNA-based TLCPs?

A6: Processing techniques like injection molding can lead to the development of skin-core morphology in 6-HNA-based TLCPs. The skin layer, formed during the flow-induced orientation, exhibits higher orientation and different properties compared to the core. [, ]

Q7: Can the melting point of 6-HNA based TLCPs be controlled?

A7: Yes, incorporating comonomers like 4,4'-dihydroxy-biphenyl (BP) and isophthalic acid (IPA) can lower the melting point of wholly aromatic copolyesters based on 6-HNA while retaining their liquid crystalline properties, enhancing processability. []

Q8: What are the common synthetic routes to 6-HNA?

A8: Two primary industrial methods exist for 6-HNA production. The paper highlights the advantages of a domestically advanced synthetic technology, suggesting its efficiency and potential economic benefits. []

Q9: Can the Kolbe-Schmitt reaction be used to synthesize 6-HNA?

A9: While the traditional Kolbe-Schmitt reaction using potassium or sodium 2-naphthoxide yields comparable amounts of 3-hydroxy-2-naphthoic acid, employing cesium or rubidium 2-naphthoxide leads to a significantly higher yield of 6-HNA. []

Q10: Can 6-HNA be produced through biocatalytic processes?

A10: Yes, the cytochrome P450 enzyme CYP199A2 from Rhodopseudomonas palustris can catalyze the regioselective oxidation of hydroxynaphthoic acids. This biocatalytic route offers a potentially sustainable and environmentally friendly alternative for 6,7-dihydroxynaphthoic acid production. []

Q11: How does 6-HNA behave in acetylation reactions?

A11: Unlike 4-hydroxybenzoic acid, 6-HNA reacts readily with acetic anhydride, even without a catalyst, demonstrating its different reactivity compared to its structural isomer. []

Q12: Have computational methods been employed to study 6-HNA-containing polymers?

A12: Yes, researchers have developed force fields based on semi-empirical AM1 calculations to study the conformational behavior of poly(6-hydroxy-2-naphthoic acid). These models provide insights into the polymer's chain rigidity, shape, and potential energy surfaces. []

Q13: How stable is 6-HNA under different conditions?

A13: The research provides information on the thermal stability of 6-HNA-containing polymers. They exhibit high thermal decomposition temperatures, making them suitable for high-temperature applications. [, , ]

Q14: What types of intermolecular interactions contribute to the properties of 6-HNA-containing materials?

A14: 6-HNA molecules can participate in hydrogen bonding, influencing the packing and properties of the resulting materials. For instance, in cocrystals with compounds like acridine and 2-amino-4,6-dimethylpyrimidine, 6-HNA forms robust phenol-pyridine and carboxylic acid-amidine synthons, highlighting its ability to engage in specific intermolecular interactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B101435.png)

![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)